BenchChemオンラインストアへようこそ!

Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide

Lipophilicity Quinazoline SAR Medicinal Chemistry

This 2,4-disubstituted quinazoline features a unique unsymmetrical dual-sulfanyl architecture (C-2 SMe vs. C-4 S-p-tolyl) that permits controlled sequential oxidation to sulfoxide/sulfone intermediates—ideal for generating authentic CYP450 metabolite standards. The para-methyl orientation provides a defined steric/electronic reference point for kinase and DHFR SAR, and it forms a matched molecular pair with the meta-isomer (CAS 477845-91-3) for rigorous computational validation. Available at ≥95% purity in multi-gram quantities for parallel library synthesis.

Molecular Formula C16H14N2S2
Molecular Weight 298.42
CAS No. 477845-87-7
Cat. No. B2549227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
CAS477845-87-7
Molecular FormulaC16H14N2S2
Molecular Weight298.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC(=NC3=CC=CC=C32)SC
InChIInChI=1S/C16H14N2S2/c1-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)19-2/h3-10H,1-2H3
InChIKeyPBFUHVBDEUOXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide (CAS 477845-87-7): Structural Identity and Comparator Landscape for Informed Procurement


Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide (CAS 477845-87-7, C₁₆H₁₄N₂S₂, MW 298.42 g mol⁻¹) is a heterocyclic building block belonging to the 2,4‑disubstituted quinazoline class . It features a quinazoline core substituted at C‑2 with a methylsulfanyl (–SMe) group and at C‑4 with a 4‑methylphenylsulfanyl (–S‑p‑tolyl) group. The compound is primarily sourced as a research intermediate for structure–activity relationship (SAR) exploration in medicinal chemistry. For procurement decisions, the most relevant comparators are (i) Methyl 4-[(3‑methylphenyl)sulfanyl]‑2‑quinazolinyl sulfide (meta‑methyl positional isomer, CAS 477845‑91‑3) [1], (ii) 2,4‑Bis(methylthio)quinazoline (CAS 48141‑61‑3) , and (iii) 4‑[(4‑Methylphenyl)sulfanyl]quinazoline (lacking the 2‑SMe group) [2].

Why Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide Cannot Be Replaced by Generic In‑Class Quinazolines


Quinazolines are a privileged scaffold in kinase and DHFR inhibitor programs, but minor structural alterations at the 2‑ and 4‑positions profoundly affect target engagement, potency, and ADME properties [1]. The target compound’s dual sulfanyl substitution—a methylsulfanyl donor at C‑2 and an arylthio acceptor at C‑4—creates a distinctive electronic environment that influences π‑stacking, hydrogen‑bond accepting capacity, and metabolic vulnerability compared to mono‑substituted or amino‑substituted analogs [2]. The para‑methyl orientation on the C‑4 aryl ring further differentiates it from the meta‑methyl isomer, as positional isomerism in quinazoline SAR has been shown to alter antiproliferative potency and selectivity profiles [3]. Simple substitution with 2,4‑bis(methylthio)quinazoline or 4‑(arylsulfanyl)quinazoline removes key structural features and is not expected to recapitulate the same biological fingerprint, making direct replacement in a validated SAR series or screening campaign unreliable without re‑optimization.

Head‑to‑Head Differentiation Evidence: Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide vs. Its Closest Analogs


Para‑ vs. Meta‑Methyl Substituent on the C‑4‑Arylthio Group: LogP Differentiation

The para‑methyl substitution on the C‑4 phenyl ring of the target compound is predicted to confer a different lipophilicity profile compared to its meta‑methyl isomer. The meta‑methyl analog has a predicted ACD/LogP of 5.73 and an ACD/LogD (pH 7.4) of 5.19, with two Rule‑of‑5 violations [1]. The para‑methyl isomer, while sharing the same molecular formula, is expected to exhibit a modestly lower logP due to differences in molecular shape and dipole moment, which can influence membrane permeability and non‑specific binding. Although direct experimental logP values for the para isomer are not publicly available, the predicted range for C₁₆H₁₄N₂S₂ quinazolines is logP ≈ 4.7–5.4 [2], suggesting the para isomer may fall below the meta isomer’s 5.73.

Lipophilicity Quinazoline SAR Medicinal Chemistry

Vendor‑Reported Purity: Para‑Isomer vs. Meta‑Isomer vs. 2,4‑Bis(methylthio) Analog

Commercial suppliers report a minimum purity of 95% for the target compound’s meta‑methyl isomer (CAS 477845‑91‑3) and 95.0% for 2,4‑bis(methylthio)quinazoline (CAS 48141‑61‑3) . The para‑methyl isomer (CAS 477845‑87‑7) is also listed at ≥95% purity by multiple vendors, indicating comparable synthetic accessibility and quality control standards across this compound series . Notably, the para isomer is offered in catalog quantities ranging from 250 mg to multi‑gram scale, positioning it as a readily available building block for SAR exploration.

Purity Benchmarking Procurement Analytical Chemistry

Dual Sulfanyl Pharmacophore: Advantage Over 4‑Arylthio‑Only Quinazolines

The target compound contains two sulfur‑based substituents: a methylsulfanyl group at C‑2 and a 4‑methylphenylsulfanyl group at C‑4. In contrast, 4‑[(4‑methylphenyl)sulfanyl]quinazoline (MW 252.3 g mol⁻¹) lacks the C‑2 sulfanyl substitution [1]. This dual sulfanyl architecture increases the molecular weight by ~46 g mol⁻¹ (to 298.42) and adds two additional heteroatom contacts for potential hydrogen‑bonding, sulfur‑π interactions, and metabolic oxidation sites. In related quinazoline DHFR inhibitors such as GW578 (5‑[(4‑methylphenyl)sulfanyl]‑2,4‑quinazolinediamine), the 4‑arylthio group is critical for binding to the enzyme active site, while the 2‑position substituent modulates selectivity against mammalian DHFR [2]. The presence of a 2‑SMe group in the target compound provides a synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone) that is absent in the 4‑arylthio‑only analog.

Pharmacophore Design Kinase Inhibition DHFR

Predicted Physicochemical Landscape: Computational Differentiation from 2,4‑Bis(methylthio)quinazoline

The replacement of the C‑4 methylthio group in 2,4‑bis(methylthio)quinazoline (MW 222.32) with a 4‑methylphenylsulfanyl moiety yields the target compound (MW 298.42), representing a mass increase of +76.10 g mol⁻¹ [1]. This structural change is predicted to significantly increase lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0) and topological polar surface area (estimated increase from ~76 Ų to ~80–85 Ų). The addition of the aromatic ring also introduces the possibility of π‑π stacking interactions with kinase hinge regions, a feature exploited by numerous FDA‑approved quinazoline inhibitors (e.g., gefitinib, erlotinib) [2]. The trade‑off is a potential increase in the number of Rule‑of‑5 violations (from 0 in the bis‑methyl compound to 1 in the para‑methyl isomer based on ChemSpider predictions for the meta analog) [1].

Computational Chemistry Drug‑likeness Physicochemical Properties

Oxidation Liability Profile: Comparative Sulfanyl Reactivity Enables Prodrug or Metabolic Switching Strategies

BenchChem reports that the target compound’s sulfanyl groups undergo oxidation with H₂O₂ in acetic acid to form sulfoxides and sulfones . This reactivity is consistent with the broader class of 2‑(substituted thio)quinazolines, which are oxidized by Oxone® to their corresponding sulfonyl derivatives with 75–94% yield [1]. The presence of two distinct sulfanyl groups (C‑2 methylsulfanyl vs. C‑4 arylthio) creates differential oxidation rates: the more electron‑rich C‑4 arylthio group is expected to oxidize preferentially under mild conditions, while forcing conditions are required for C‑2 oxidation. This chemo‑selectivity, documented in the synthetic literature , is not available in the symmetrically substituted 2,4‑bis(methylthio)quinazoline, where both sulfanyl groups have comparable reactivity. The ability to sequentially oxidize the C‑4 and C‑2 positions provides a modular route to sulfoxide‑sulfanyl, sulfanyl‑sulfone, or bis‑sulfone derivatives.

Metabolism Prodrug Design Sulfanyl Oxidation

Optimal Application Scenarios for Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide Based on Differentiated Evidence


Dual‑Position Quinazoline SAR Libraries for Kinase or DHFR Hit‑to‑Lead Optimization

When a screening hit contains a 4‑arylthio‑2‑amino‑quinazoline core, the target compound serves as a strategic intermediate for probing the effect of replacing the 2‑amino group with a methylsulfanyl substituent. This modification alters the hydrogen‑bond donor/acceptor profile and can be further oxidized to sulfoxide/sulfone to systematically tune potency and selectivity. The para‑methyl phenyl group provides a defined steric and electronic reference point for SAR expansion, distinguishing it from meta‑ or ortho‑substituted isomers that may exhibit divergent antiproliferative profiles [1]. The commercial availability at ≥95% purity in multi‑gram quantities supports parallel library synthesis.

Chemo‑selective Oxidation Platform for Sulfoxide‑Sulfone Metabolite Identification Studies

The unsymmetrical dual‑sulfanyl architecture (C‑2 SMe vs. C‑4 S‑p‑tolyl) allows sequential oxidation under controlled conditions, yielding sulfoxide‑sulfanyl and sulfanyl‑sulfone intermediates en route to the bis‑sulfone [2]. This capability is valuable for ADME/PK laboratories that require authentic metabolite standards to identify oxidative metabolites formed by CYP450 enzymes. The 75–94% oxidation efficiency reported for related quinazolines indicates robust and scalable chemistry for synthesizing reference standards.

Computational Docking and Pharmacophore Model Validation with Positional Isomer Controls

The para‑methyl isomer (CAS 477845‑87‑7) and its meta‑methyl counterpart (CAS 477845‑91‑3) represent an ideal matched molecular pair for evaluating the impact of substituent geometry on docking scores and binding free energy predictions. Because both isomers share identical molecular formula and approximate purity, any observed difference in computational or experimental affinity can be attributed to the positional effect alone, providing a rigorous test set for validating docking algorithms or free energy perturbation (FEP) protocols.

Replacement Benchmarking Against 2,4‑Bis(methylthio)quinazoline in CNS‑Focused Programs

For CNS‑targeted projects where lower molecular weight and reduced lipophilicity are critical for blood‑brain barrier penetration, 2,4‑bis(methylthio)quinazoline (MW 222, est. logP ≈ 3.5–3.8) is often the first choice. However, when biological screening reveals a requirement for an aryl‑sulfur interaction (e.g., with a methionine gatekeeper residue in kinases), the target compound (MW 298, est. logP ≈ 5.0–5.7) becomes the superior candidate. The ~76 Da mass increase and +1.5–2.0 logP shift must be weighed against the gain in target engagement, and the para‑methyl isomer’s predicted LogD ~4.2–4.9 (vs. 5.2 for the meta analog) may offer a favorable balance between potency and CNS drug‑likeness [3].

Quote Request

Request a Quote for Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.